1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is a synthetic phospholipid that plays a significant role in biochemistry and pharmaceutical applications. This compound is characterized by its two stearic acid chains and a phosphate group, which imparts both hydrophobic and hydrophilic properties, making it an essential component in the formulation of liposomes and other drug delivery systems. Its molecular formula is and it has a molecular weight of approximately 726.98 g/mol .
This compound can be synthesized chemically or derived from natural sources. Synthetic phospholipids like 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt are often produced to ensure high purity and specific structural characteristics that are crucial for their application in research and medicine .
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt falls under the category of phospholipids, specifically classified as a phosphatidic acid derivative. Phospholipids are essential components of cell membranes and play critical roles in cellular processes such as signaling and membrane dynamics .
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt typically involves several steps:
The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the synthesis process .
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can undergo various chemical reactions typical of phospholipids:
These reactions are significant in modifying lipid properties for specific applications in drug delivery systems or in studying lipid behavior in biological membranes .
In drug delivery applications, 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt acts by forming liposomes that encapsulate therapeutic agents. The mechanism involves:
Studies have shown that liposomes composed of this phospholipid exhibit enhanced stability and bioavailability for encapsulated drugs, making them suitable for various therapeutic applications .
Relevant data indicate that this compound maintains its integrity under physiological conditions, making it ideal for biological applications .
1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt finds extensive use in:
Its versatility makes it a valuable asset in both research and clinical settings .
The industrial synthesis of 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt employs precision chemical processes to achieve pharmaceutical-grade material. Two primary synthetic routes dominate production: solvent-based acylation and enzymatic processes. The solvent approach utilizes anhydrous chloroform as reaction medium, where sn-glycerol-3-phosphate undergoes stepwise stearoylation using stearic anhydride (C₃₅H₆₇O₃) or stearoyl chloride at controlled temperatures (30-50°C) under nitrogen atmosphere. This method yields approximately 85-90% phosphatidic acid intermediates that subsequently undergo sodium exchange to form the disodium salt [3] [7].
Alternative industrial processes employ enzymatic catalysis using immobilized lipases (e.g., Candida antarctica lipase B) to achieve stereoselective acylation. This green chemistry approach operates at milder temperatures (35-40°C) and reduces organic solvent consumption by ∼40% compared to traditional methods. The enzymatic route achieves exceptional stereochemical fidelity (>99% sn-3 configuration) but faces scalability challenges due to enzyme costs [4].
A third industrial approach involves hydrogenation of natural phosphatidic acids derived from plant sources. While economically viable for mixed-acid phospholipids, this method proves inefficient for distearoyl phosphatidic acid due to incomplete saturation of unsaturated fatty chains and difficulty in achieving the required 99% purity for pharmaceutical applications. The hydrogenated products typically contain ∼10% palmitic acid contaminants [4].
Table 1: Industrial Synthesis Methods for DSPA Disodium Salt
Synthetic Method | Catalyst/Reagents | Temperature Range | Yield (%) | Purity (%) | Cost Index |
---|---|---|---|---|---|
Solvent Acylation | Stearoyl chloride, tertiary amine | 30-50°C | 85-90 | 98.5 | 1.0 |
Enzymatic Synthesis | Immobilized lipase | 35-40°C | 75-80 | >99 | 3.2 |
Natural Hydrogenation | Ni catalyst, H₂ gas | 80-120°C | 60-70 | 90-95 | 0.8 |
Post-synthesis processing includes crystallization purification using ethanol-diethyl ether systems, achieving material with >99% purity as confirmed by TLC and HPLC analysis. Industrial scale production faces significant cost drivers: stearic acid derivatives constitute ∼45% of raw material costs, while purification accounts for ∼30% of total production expenses. Current optimization research focuses on continuous flow chemistry systems to enhance reaction efficiency and reduce processing time by ∼50% [3] [7].
Purification of 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt presents unique challenges due to its amphiphilic nature and propensity for mixed micelle formation. Industrial-scale purification employs silica gel chromatography with optimized chloroform-methanol-water eluent systems (65:25:4 v/v/v), effectively separating phosphatidic acid salts from lyso-derivatives and non-polar contaminants. This method achieves baseline separation with resolution factors >2.5 when processing kilogram-scale batches [9].
Ion-exchange chromatography provides superior purification for pharmaceutical applications requiring >99.5% purity. Using DEAE-Sepharose CL-6B columns and linear NaCl gradients (0-0.8M) in methanol-chloroform (1:1) solutions, this technique separates phosphatidic acid salts based on charge distribution differences. The disodium salt elutes distinctly from monosodium contaminants at 0.45M NaCl, with recovery rates exceeding 92% for DSPA disodium salt. This method effectively removes calcium ion contaminants (<10 ppm) that significantly impact liposome formation properties [9].
Table 2: Chromatographic Purification Parameters for DSPA Disodium Salt
Chromatographic Method | Resin/Stationary Phase | Eluent System | Resolution Factor | Key Impurities Removed |
---|---|---|---|---|
Silica Gel Chromatography | Kieselgel 60 (40-63 μm) | CHCl₃:CH₃OH:H₂O (65:25:4) | 2.5-3.0 | Free fatty acids, triglycerides |
Anion Exchange | DEAE-Sepharose CL-6B | CHCl₃:CH₃OH + NaCl gradient | >4.0 | Lyso-PA, calcium salts, mono-DSPA |
Preparative HPLC | C8 Reverse Phase | Acetonitrile:ammonium acetate (95:5) | 5.8 | Isomeric contaminants |
Advanced preparative reverse-phase HPLC with C8 columns (250 × 50 mm) and acetonitrile-ammonium acetate mobile phases (95:5 v/v) delivers exceptional purity (>99.9%) for research applications. This method achieves baseline separation of the sn-1,2 isomer from sn-1,3 and rac-1,2 contaminants with resolution factors >5.8. However, throughput limitations restrict its use to gram-scale production. Analytical characterization employs HPLC-ELSD (evaporative light scattering detection) with relative standard deviation <1.5% for quantification and ³¹P-NMR spectroscopy to confirm phosphate group integrity and salt formation. Recent innovations include hydrophilic interaction liquid chromatography (HILIC) methods that reduce solvent consumption by 60% while maintaining resolution [2] [9].
The stereochemical integrity of 1,2-distearoyl-sn-glycero-3-phosphatidic acid disodium salt fundamentally determines its biophysical behavior and pharmaceutical functionality. The critical chiral center at the sn-2 carbon position necessitates stereoselective synthesis to maintain the natural R-configuration required for membrane incorporation efficiency. Non-stereosynthetic routes produce racemic mixtures with significantly reduced lamellar phase stability and increased phase transition temperatures (∼8-10°C higher than enantiopure material) [4] [7].
Industrial production achieves stereochemical control through three principal strategies: chiral pool utilization, asymmetric catalysis, and enzymatic resolution. The most efficient approach employs L-serine-derived sn-glycerol frameworks that preserve the natural stereochemistry throughout synthesis. Advanced catalytic methods use hydroquinidine 1,4-(2,3-benzodiazine) diether catalysts (0.5-1.0 mol%) to control stereochemistry during the initial dihydroxylation of allyl alcohol precursors, achieving >98% enantiomeric excess (ee) in the critical glycerol backbone formation. This catalyst enables large-scale production with diastereomeric ratios >99:1 at the sn-2 position [7].
The stereochemical purity significantly influences material properties:
Table 3: Stereochemical Control Methods in DSPA Synthesis
Stereocontrol Approach | Key Reagent/Catalyst | Enantiomeric Excess (%) | Production Scalability | Cost Impact |
---|---|---|---|---|
Chiral Pool (L-serine) | L-serine derivatives | >99.5 | Multi-kilogram | 2.8× |
Asymmetric Dihydroxylation | Hydroquinidine benzodiazine ether | 98.2 | Kilogram | 3.5× |
Enzymatic Resolution | Lipase PS-C | 99.8 | Laboratory scale | 5.1× |
Analytical verification of stereochemical purity employs chiral HPLC using Chiralpak AD-H columns with ethanol-hexane mobile phases (80:20) and circular dichroism spectroscopy in the 200-240 nm range. The absolute configuration is confirmed by X-ray crystallography of intermediate 3,5-dinitrophenylurethane derivatives, which form characteristic crystals in the orthorhombic P2₁2₁2 space group when enantiopure. Current research focuses on continuous flow asymmetric synthesis to enhance stereochemical control while reducing production costs [5] [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3